molecular formula C19H18ClF3N4O3 B611614 [2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]- CAS No. 1073616-61-1

[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-

Cat. No. B611614
M. Wt: 442.82
InChI Key: BMWVHVOIXZOJTJ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

V-116517 is a TRPV1 antagonist potentially for the treatment of severe pain due to osteoarthritis and chronic pain due postherpetic neuralgia (PHN).

Scientific Research Applications

Synthesis and Characterization

  • Jayarajan et al. (2019) synthesized similar compounds, 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, and investigated their properties using FT-IR, NMR, X-ray diffraction, and computational methods. These compounds showed potential for non-linear optical (NLO) properties and molecular docking analyses, hinting at possible applications in electronic and pharmaceutical fields (Jayarajan et al., 2019).

Medicinal Chemistry and Pharmacology

  • The molecular docking studies of related compounds to the one , as explored by Jayarajan et al., indicated significant interactions near the colchicine binding site of tubulin. This suggests potential utility in inhibiting tubulin polymerization and possibly in anticancer activity (Jayarajan et al., 2019).

Organic Chemistry and Compound Synthesis

  • Youssef et al. (2012) reported on the synthesis of compounds using techniques that could be relevant to the synthesis of the compound . Their work involved the use of microwave-assisted reaction conditions to prepare isothiazolopyridines and pyridothiazines, indicating the versatility of synthetic methods in the creation of complex heterocyclic structures (Youssef et al., 2012).

Biochemical Applications

  • In the domain of biochemistry, the synthesis and characterization of compounds similar to [2,4'-Bipyridine]-1'(2'H)-carboxamide have shown potential applications in exploring biological mechanisms, such as enzyme inhibition or receptor interaction, as inferred from the docking studies mentioned by Jayarajan et al. (Jayarajan et al., 2019).

properties

CAS RN

1073616-61-1

Product Name

[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-

Molecular Formula

C19H18ClF3N4O3

Molecular Weight

442.82

IUPAC Name

(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide

InChI

InChI=1S/C19H18ClF3N4O3/c20-14-7-12(15(29)10-28)8-25-17(14)11-3-5-27(6-4-11)18(30)26-16-2-1-13(9-24-16)19(21,22)23/h1-3,7-9,15,28-29H,4-6,10H2,(H,24,26,30)/t15-/m1/s1

InChI Key

BMWVHVOIXZOJTJ-OAHLLOKOSA-N

SMILES

O=C(N1CC=C(C2=NC=C([C@H](O)CO)C=C2Cl)CC1)NC3=NC=C(C(F)(F)F)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

V-116517;  V116517;  V 116517

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-
Reactant of Route 2
Reactant of Route 2
[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-
Reactant of Route 3
[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-
Reactant of Route 4
Reactant of Route 4
[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-
Reactant of Route 5
Reactant of Route 5
[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-
Reactant of Route 6
[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-

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